
2,3,4,5,6-五氟二苯甲醇
描述
2,3,4,5,6-Pentafluorobenzhydrol is a chemical compound with the molecular formula C13H7F5O and a molecular weight of 274.19 g/mol . It is characterized by the presence of five fluorine atoms attached to a benzhydrol structure, making it a highly fluorinated compound. This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of multiple fluorine atoms.
科学研究应用
2,3,4,5,6-Pentafluorobenzhydrol is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is used in the study of enzyme interactions and protein modifications due to its ability to form stable derivatives.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals, given their stability and bioactivity.
作用机制
Target of Action
The primary targets of 2,3,4,5,6-Pentafluorobenzhydrol are not explicitly mentioned in the available literature. This compound is a derivative of benzhydrol, which is known to interact with various enzymes and receptors in the body. The specific targets of 2,3,4,5,6-pentafluorobenzhydrol remain to be identified .
Mode of Action
The mode of action of 2,3,4,5,6-Pentafluorobenzhydrol is not well-documented. As a benzhydrol derivative, it may share some of the same interactions with its targets. These could include binding to the active sites of enzymes or receptors, leading to changes in their function. The presence of fluorine atoms in the compound could potentially enhance these interactions due to their electronegativity .
Biochemical Pathways
The specific biochemical pathways affected by 2,3,4,5,6-Pentafluorobenzhydrol are not clearly defined in the available literature. Given its structural similarity to benzhydrol, it may influence similar pathways. These could include pathways related to metabolism, signal transduction, or cell proliferation .
Pharmacokinetics
The presence of fluorine atoms could potentially affect these properties, as fluorine is known to influence the lipophilicity and stability of compounds, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of 2,3,4,5,6-Pentafluorobenzhydrol’s action are not well-documented. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. These could include changes in enzyme activity, alterations in signal transduction pathways, or effects on cell proliferation .
生化分析
Biochemical Properties
2,3,4,5,6-Pentafluorobenzhydrol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to alcohol dehydrogenase enzymes, which catalyze the oxidation of alcohols to aldehydes or ketones. The presence of fluorine atoms enhances the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme kinetics and mechanisms. Additionally, 2,3,4,5,6-Pentafluorobenzhydrol can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of 2,3,4,5,6-Pentafluorobenzhydrol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, 2,3,4,5,6-Pentafluorobenzhydrol can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes. These cellular effects highlight the compound’s potential as a research tool in cell biology .
Molecular Mechanism
At the molecular level, 2,3,4,5,6-Pentafluorobenzhydrol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity, allowing it to effectively inhibit or activate target enzymes. For example, 2,3,4,5,6-Pentafluorobenzhydrol can inhibit the activity of alcohol dehydrogenase by binding to its active site, thereby preventing the oxidation of alcohols. Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5,6-Pentafluorobenzhydrol can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that 2,3,4,5,6-Pentafluorobenzhydrol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3,4,5,6-Pentafluorobenzhydrol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Studies have shown that there is a threshold dose above which 2,3,4,5,6-Pentafluorobenzhydrol can cause significant changes in cellular function and metabolism. Toxic effects at high doses may include oxidative stress, inflammation, and disruption of normal cellular processes. These dosage effects are critical for determining the safe and effective use of the compound in research .
Metabolic Pathways
2,3,4,5,6-Pentafluorobenzhydrol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2,3,4,5,6-Pentafluorobenzhydrol can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2,3,4,5,6-Pentafluorobenzhydrol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2,3,4,5,6-Pentafluorobenzhydrol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentafluorobenzhydrol can be synthesized from bromopentafluorobenzene through a reduction reaction. The typical synthetic route involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture to ensure complete reduction .
Industrial Production Methods: While specific industrial production methods for 2,3,4,5,6-Pentafluorobenzhydrol are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: 2,3,4,5,6-Pentafluorobenzhydrol can undergo oxidation reactions to form 2,3,4,5,6-pentafluorobenzophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound itself is a product of reduction reactions, as mentioned in the preparation methods.
Substitution: Due to the presence of fluorine atoms, nucleophilic aromatic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents
Major Products:
Oxidation: 2,3,4,5,6-Pentafluorobenzophenone
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
2,3,4,5,6-Pentafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
2,3,4,5,6-Pentafluorobenzoic acid: Contains a carboxylic acid group, making it more acidic and reactive in different contexts.
2,3,4,5,6-Pentafluorobenzyl alcohol: Similar alcohol functionality but with a different substitution pattern on the benzene ring.
Uniqueness: 2,3,4,5,6-Pentafluorobenzhydrol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. The high degree of fluorination also contributes to its stability and reactivity, making it valuable in specialized research and industrial applications .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIIFKURPQGSMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941173 | |
| Record name | (Pentafluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1944-05-4 | |
| Record name | 2,3,4,5,6-Pentafluoro-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorobenzhydryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentafluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorobenzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



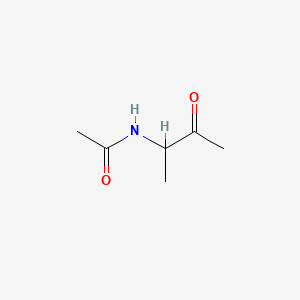
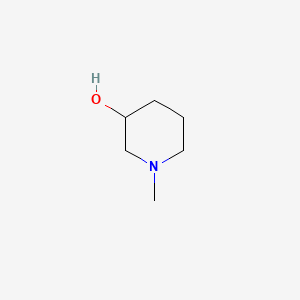

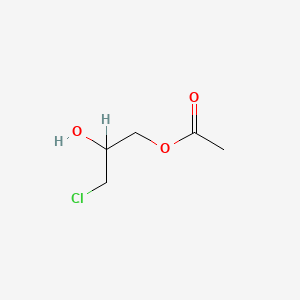
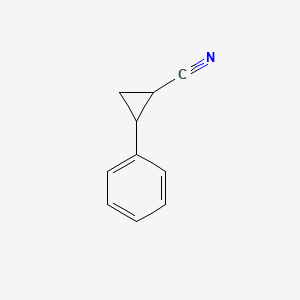
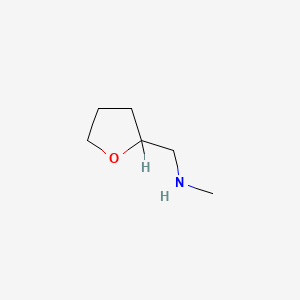
![2-[(2-Methylpropoxy)methyl]oxirane](/img/structure/B1294520.png)
![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)
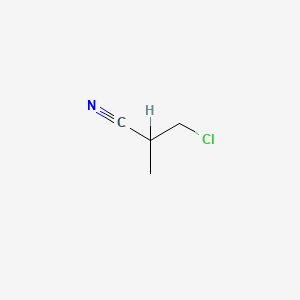
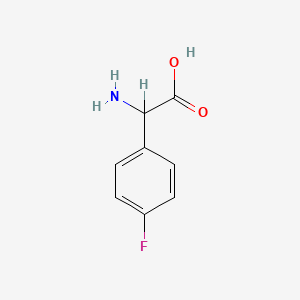

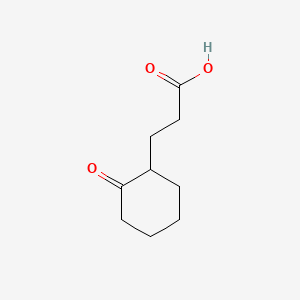
![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
